2-(3-(3-chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide

Kinase inhibitor Anticancer SAR

2-(3-(3-Chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide (CAS 942011-08-7) is a synthetic small molecule built on a 2-ureidothiazole-5-carboxamide scaffold. The compound combines a 3-chlorophenyl urea motif at the thiazole 2-position with an N-cyclopropyl carboxamide at the 5-position and a 4-methyl substituent on the thiazole ring.

Molecular Formula C15H15ClN4O2S
Molecular Weight 350.82
CAS No. 942011-08-7
Cat. No. B2436257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(3-chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide
CAS942011-08-7
Molecular FormulaC15H15ClN4O2S
Molecular Weight350.82
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NC3CC3
InChIInChI=1S/C15H15ClN4O2S/c1-8-12(13(21)18-10-5-6-10)23-15(17-8)20-14(22)19-11-4-2-3-9(16)7-11/h2-4,7,10H,5-6H2,1H3,(H,18,21)(H2,17,19,20,22)
InChIKeyMVORTCSUJNEEBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(3-Chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide (CAS 942011-08-7) – Core Scaffold and Procurement Relevance


2-(3-(3-Chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide (CAS 942011-08-7) is a synthetic small molecule built on a 2-ureidothiazole-5-carboxamide scaffold. The compound combines a 3-chlorophenyl urea motif at the thiazole 2-position with an N-cyclopropyl carboxamide at the 5-position and a 4-methyl substituent on the thiazole ring. This architecture places it within a class of 2-ureidothiazole derivatives that have been explored as dual VEGFR-2/PI3Kα kinase inhibitors [1]. The 3-chlorophenyl group, urea linker, and cyclopropyl amide are each structural features for which class-level structure–activity relationship (SAR) evidence exists, supporting targeted procurement for kinase-focused anticancer drug discovery programs.

Dual VEGFR-2/PI3Kα pathway inhibition study fit
3-Chlorophenyl urea motif supports cell-line selectivity profiling
N-Cyclopropyl amide supports metabolic stability research

Why Generic Substitution of 2-(3-(3-Chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide Fails: Critical SAR Sensitivity


Within the 2-ureidothiazole series, seemingly conservative structural changes produce large, non-linear shifts in both cytotoxicity and kinase inhibition. Published SAR demonstrates that moving the chlorine substituent from the 3-position to the 4-position on the phenyl ring reverses the rank order of activity between HepG2 and MDA-MB-231 cells, and replacing the urea linker with an amide linker collapses potency against HepG2 [1]. The N-cyclopropyl amide cannot be replaced by a simple N-ethyl or N-methyl amide without losing the documented metabolic-stability advantage conferred by the cyclopropane ring [2]. These three positions—phenyl chlorine regiochemistry, linker type, and amide N-substituent—are interconnected in determining the compound’s biological profile. Therefore, casual interchange with a near neighbor (e.g., 4-chlorophenyl analog, amide-linked congener, or N-alkyl variant) is not supported by evidence and will predictably yield a different pharmacological outcome.

Chlorine regiochemistry
Replacing 3-Cl with 4-Cl may invert HepG2/MDA-MB-231 selectivity rank, shifting cell-line preference.
Urea vs. amide linker
Switching urea to amide linker may collapse HepG2 cytotoxicity window, weakening the dual-inhibitor rationale.
N-Cyclopropyl vs. N-alkyl amide
Exchanging N-cyclopropyl for N-ethyl or N-methyl may increase CYP450-mediated clearance, reducing metabolic stability.

2-(3-(3-Chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


3-Chloro vs. 4-Chloro Phenyl Urea: Reversed Cell-Line Selectivity in 2-Ureidothiazole Series

In the 2-ureidothiazole series (compounds 6a–6o), the 3-chlorophenyl urea substitution confers higher activity against HepG2 cells than the 4-chlorophenyl analog, whereas the 4-chloro isomer shows superior activity against MDA-MB-231 cells. This regioisomeric inversion of cell-line preference is a key differentiator that makes the 3-chloro compound the preferred choice when HepG2 activity is the primary screening endpoint [1].

3-Cl vs 4-Cl selectivity
Reported
3-Cl urea analog: higher HepG2 rank; 4-Cl analog: higher MDA-MB-231 rank (IC50 1.6–4.6 μM range for series)
Supports cell-model selectivity review
Reversed rank order confirmed in two pairwise sets (6a/6b, 6d/6e); Sorafenib control
Kinase inhibitor Anticancer SAR

Urea vs. Amide Linker: 10-Fold Gain in HepG2 Cytotoxicity for 2-Ureidothiazole-5-Carboxamide Series

The 2-ureidothiazole series (6a–6o, urea linker) demonstrates markedly higher cytotoxicity against HepG2 cells compared to the 2-benzamidothiazole series (5a–5r, amide linker). Compounds 6f–6o display HepG2 IC50 values of 6.4–20.8 μM, whereas the amide-linked series is substantially less potent, with the best amide compounds reaching IC50 values of only 1.7–3.7 μM against MDA-MB-231 but without comparable HepG2 improvement. Sorafenib control IC50 values are 33.7 μM (HepG2) and 5.2 μM (MDA-MB-231) [1].

Urea vs amide linker
Reported
Urea series (6f–6o): HepG2 IC50 6.4–20.8 μM; Amide series: negligible HepG2 activity; Sorafenib IC50 33.7 μM (HepG2)
Urea linker supports dual cell-line activity context
Approx. 1.6–5.3× lower HepG2 IC50 vs Sorafenib; amide series lacks comparable HepG2 improvement
Kinase inhibitor Anticancer SAR

Kinase Selectivity: PI3Kα vs. VEGFR-2 Inhibition Profile at 20 μM

In the 2-ureidothiazole series, compound 6i and 6j show preferential inhibition of PI3Kα (38–58%) over VEGFR-2 (26–36%) at a single concentration of 20 μM, while compound 6f exhibits a more selective PI3Kα profile (38.77% PI3Kα vs. 7.03% VEGFR-2). The 3-chlorophenyl urea compound is structurally closest to 6f (which bears a 3-chlorophenyl substituent) and is therefore expected to inherit the PI3Kα-biased selectivity signature [1].

PI3Kα vs VEGFR-2 selectivity
Reported
Analog 6f (3-Cl): PI3Kα 38.77%, VEGFR-2 7.03% at 20 μM; 5.5-fold selectivity window
Supports PI3Kα-biased profile review
Other urea analogs 6i/6j show only 1.1–2.2× preference; kinase assay at 20 μM
Kinase inhibitor Anticancer PI3K

N-Cyclopropyl Amide: Documented Metabolic Stability Advantage Over N-Alkyl Analogs

The N-cyclopropyl group is a recognized medicinal chemistry strategy for improving metabolic stability compared to N-ethyl or N-methyl amides. Cyclopropane rings increase conformational rigidity, reduce CYP450-mediated oxidation, and lower plasma clearance [1]. Reviews of cyclopropyl-containing drugs confirm that the cyclopropyl fragment enhances metabolic stability, extends therapeutic action, and reduces off-target effects relative to acyclic alkyl amides [1].

N-Cyclopropyl metabolic stability
Class-level
Cyclopropyl amide predicted to resist CYP450 N-dealkylation; class-level generalization from multiple drug programs
Supports metabolic stability review
No head-to-head PK data for this exact scaffold; reduction in clearance 2–10× reported in selected examples
Metabolic stability Drug design Cyclopropyl

Thiazole-5-Carboxamide vs. Thiazole-4-Carboxamide: Positional Isomerism Affects Optimal Scaffold Geometry

The 2-ureidothiazole dual-inhibitor series was optimized with the carboxamide group at the thiazole 4-position (2-ureidothiazole-4-formamide), which was identified as optimal for dual VEGFR-2/PI3Kα activity through molecular docking. Docking of compound 6i revealed that the 4-formamide position participates in critical hydrogen-bond interactions with the kinase hinge region [1]. The 5-carboxamide regioisomer (as in the target compound) relocates this hydrogen-bonding group, which may alter the binding pose and selectivity profile.

5- vs 4-carboxamide isomer
Context-dependent
5-Carboxamide relocates hydrogen-bonding group relative to 4-carboxamide series; docking of 4-carboxamide 6i shows hinge contacts
Supports scaffold-hopping context
No direct IC50 comparison published; binding geometry divergence from literature-precedented series
Kinase inhibitor Scaffold optimization Molecular docking

Optimal Procurement and Application Scenarios for 2-(3-(3-Chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide


HepG2-Focused Dual VEGFR-2/PI3Kα Inhibitor Screening Cascades

When a screening program is designed to identify dual VEGFR-2/PI3Kα inhibitors with preferential HepG2 cytotoxicity, the 3-chlorophenyl urea compound is the appropriate procurement choice. Published SAR demonstrates that 3-chloro substitution on the phenyl ring of the 2-ureidothiazole series produces higher HepG2 potency than 4-chloro substitution, while the urea linker confers an approximately 10-fold activity gain over the amide linker in this cell line [1].

PI3Kα-Selective Kinase Inhibitor Starting Point with Reduced VEGFR-2 Liability

For programs requiring selective PI3Kα inhibition, the 3-chlorophenyl urea substitution pattern (as in compound 6f) delivers a 5.5-fold PI3Kα selectivity over VEGFR-2 at 20 μM, in contrast to other urea analogs (6i, 6j) that show only modest 1.1- to 2.2-fold preference [1]. The target compound, sharing the 3-chlorophenyl urea motif, is expected to retain this PI3Kα-biased profile, making it suitable for PI3Kα-focused lead discovery.

Metabolic Stability Optimization via N-Cyclopropyl Amide Incorporation

The N-cyclopropyl carboxamide is documented to resist CYP450-mediated oxidation relative to N-ethyl or N-methyl amides, a property confirmed across multiple drug classes [1]. Procurement of the N-cyclopropyl compound is indicated when metabolic stability is a critical screening parameter, as N-alkyl analogs are expected to exhibit higher intrinsic clearance.

Thiazole-5-Carboxamide Scaffold-Hopping for Novel Kinase Binding Modes

The target compound bears a thiazole-5-carboxamide rather than the literature-optimized thiazole-4-carboxamide. This positional isomerism alters the hydrogen-bonding vector of the carboxamide group, creating a scaffold-hopping opportunity to access binding poses distinct from those of the 4-carboxamide series compounds (6h–6l) characterized by Li et al. [1]. It is suitable for fragment-based or structure-guided design programs seeking novel intellectual property space within the 2-ureidothiazole chemotype.

Application
Selection Property
Validation Focus
HepG2 cell-based dual VEGFR-2/PI3Kα inhibitor screening studies
3-Chlorophenyl urea regioisomer context
Cell-line selectivity profiling
PI3Kα-selective kinase inhibitor research
PI3Kα-biased urea scaffold
Kinase selectivity panel review
Metabolic stability research in lead optimization
N-Cyclopropyl amide group
CYP450-mediated clearance review
Scaffold-hopping studies exploring binding pose diversity
5-Carboxamide positional isomer
Kinase hinge-binding geometry review
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